molecular formula C10H13NO6S B182884 {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid CAS No. 93129-41-0

{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid

Cat. No.: B182884
CAS No.: 93129-41-0
M. Wt: 275.28 g/mol
InChI Key: FMMNLVAUUSTYQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

3,4-Dimethoxybenzenesulfonyl chloride+Glycine[(3,4-Dimethoxyphenyl)sulfonyl]aminoacetic acid\text{3,4-Dimethoxybenzenesulfonyl chloride} + \text{Glycine} \rightarrow \text{this compound} 3,4-Dimethoxybenzenesulfonyl chloride+Glycine→[(3,4-Dimethoxyphenyl)sulfonyl]aminoacetic acid

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of the protein’s function. This interaction can affect various biochemical pathways, depending on the target protein.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the sulfonyl group.

    3,4-Dimethoxybenzenesulfonamide: Contains the sulfonyl group but lacks the acetic acid moiety.

Uniqueness

The presence of both the sulfonyl and acetic acid groups in {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid makes it unique compared to similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6S/c1-16-8-4-3-7(5-9(8)17-2)18(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMNLVAUUSTYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358415
Record name {[(3,4-dimethoxyphenyl)sulfonyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93129-41-0
Record name {[(3,4-dimethoxyphenyl)sulfonyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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